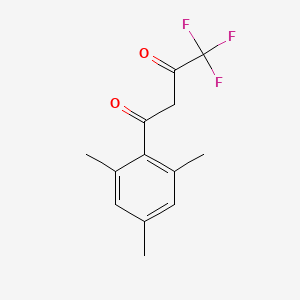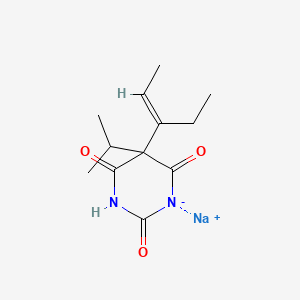![molecular formula C8H13Cl3N2O B14506961 N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide CAS No. 64181-74-4](/img/structure/B14506961.png)
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide is a chemical compound characterized by the presence of a trichloromethyl group attached to a piperidine ring, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide typically involves the reaction of trichloroacetaldehyde with piperidine, followed by the introduction of a formamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the trichloromethyl group to less oxidized forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloromethyl oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the piperidine ring may interact with specific binding sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-benzamide
- N-(2,2,2-Trichloro-1-piperidin-1-yl-ethyl)-propionamide
- 3-Methyl-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-butyramide
Uniqueness
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
64181-74-4 |
|---|---|
Molecular Formula |
C8H13Cl3N2O |
Molecular Weight |
259.6 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-piperidin-1-ylethyl)formamide |
InChI |
InChI=1S/C8H13Cl3N2O/c9-8(10,11)7(12-6-14)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14) |
InChI Key |
BMSMXMWUQVWHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C(Cl)(Cl)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




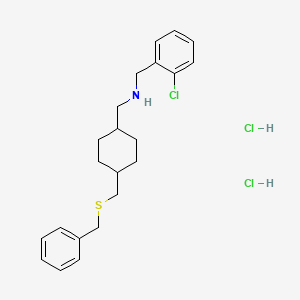
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
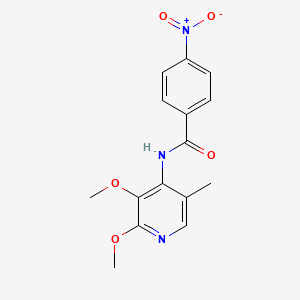
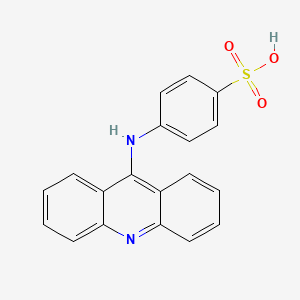
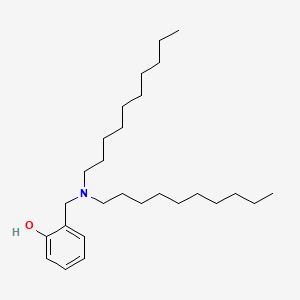
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
